Product packaging for BLT4 protein(Cat. No.:CAS No. 145169-95-5)

BLT4 protein

Cat. No.: B1177216
CAS No.: 145169-95-5
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Description

The BLT4 protein is a recombinant human protein produced in mammalian expression systems, provided at high purity for life science research. This product is intended for use in a variety of biochemical assays, including in vitro binding studies, enzyme-linked immunosorbent assays (ELISAs), and as a standard in protein quantification. Researchers can utilize this compound to investigate immune cell signaling, inflammatory pathways, and receptor-ligand interactions. It is critical to confirm the specific biological function and research applications of this protein through direct experimentation. This product is labeled "For Research Use Only," and is not intended for diagnostic or therapeutic applications, or for any human or veterinary use. Please contact our technical support team for detailed documentation, including a certificate of analysis and specific handling instructions.

Properties

CAS No.

145169-95-5

Molecular Formula

C8H7NO

Synonyms

BLT4 protein

Origin of Product

United States

Blt4 Protein As a Beta Tubulin Isotype in Tetrahymena Thermophila

Molecular Genetics and Genomic Locus of the TtBLT4 Gene

The genome of Tetrahymena thermophila contains a family of β-tubulin genes, including six genes (BLT1-6) that encode five divergent β-tubulin isotypes. plos.orgresearchgate.net The genes encoding BLT4 and BLT5 are identical in their coding regions, suggesting a recent gene duplication event. plos.org These BLT genes are transcribed in unique, cell-cycle-dependent patterns. plos.orgresearchgate.net BLT1, BLT4, and BLT5 are strongly expressed but subject to differential regulation. plos.org

Transcriptional Units and Gene Structure

The transcription of BLT genes in Tetrahymena is regulated in a cell-cycle-dependent manner. plos.orgresearchgate.net Analysis of the BLT4 gene structure revealed a discrepancy between the in silico genome annotation and the cDNA sequence. A putative intron predicted in silico was found in the cDNA sequence to encode 21 amino acids (residues 378–398), indicating it is not spliced out. plos.orgnih.govplos.orgresearchgate.net This finding highlights the importance of cDNA sequencing in accurately defining gene structure and transcriptional units.

Evolution and Phylogenetic Relationships with Other Tubulin Genes

Phylogenetic analysis of tubulin homologs in Tetrahymena thermophila reveals the presence of genes within the essential α, β, and γ subfamilies, as well as noncanonical tubulin homologs like the BLTs. phylogenomics.meresearchgate.net Studies on β-tubulin evolution, including analyses incorporating Tetrahymena sequences, support the multi-tubulin hypothesis, which posits that each tubulin isotype performs unique roles. researchgate.netnih.govresearchgate.net The divergent nature of BLT1 and BLT4 compared to the canonical BTU2, with sequence changes in key functional sites, suggests specialized evolutionary trajectories driven by distinct functional requirements. plos.orgresearchgate.net The complex evolutionary patterns of tubulins among different ciliate classes might contribute to functional diversification. researchgate.net

Structural Characteristics and Functional Implications of TtBLT4 Protein

The structural features of Ttthis compound are key to understanding its specific functions within the Tetrahymena microtubule cytoskeleton.

Primary Sequence Analysis and Conserved Domains

Primary sequence analysis of TtBLT4 reveals differences compared to the canonical BTU2, particularly in regions crucial for GTP-binding, tubulin-tubulin interaction surfaces, and microtubule-targeting motifs. plos.orgresearchgate.netnih.gov These sequence variations are indicative of specialized functions. Conserved domains within proteins are functionally and structurally distinct units that are often conserved across species. bu.edusequenceserver.comwikipedia.org Identification of conserved domains in BLT4 can provide insights into its potential molecular functions and interactions. Resources like the Conserved Domains Database (CDD) utilize multiple sequence alignments and 3D structure information to identify these domains. sequenceserver.comreadthedocs.ionih.gov

Table 1: Ttthis compound Sequence Information

FeatureDetailSource Accession Number
Protein NameThis compoundJQ979442 (cDNA) plos.orgnih.govplos.org
OrganismTetrahymena thermophila
Amino Acid LengthIncludes 21 amino acids encoded by a region previously thought to be an intron plos.orgnih.govplos.orgresearchgate.net

Isotype-Specific Post-Translational Modifications and Their Functional Roles

Post-translational modifications (PTMs) significantly diversify tubulin function and can contribute to the specialization of microtubule arrays, a concept sometimes referred to as the "tubulin code". researchgate.net While canonical β-tubulin (BTU2) in Tetrahymena undergoes polyglutamylation and polyglycylation at its C-terminus, modifications essential for ciliary axoneme function, BLT1 and BLT4 lack the characteristic C-terminal motif for these modifications. researchgate.netnih.govuniprot.org This absence strongly suggests that BLT4 does not participate in the formation of ciliary axonemes. researchgate.netnih.gov The specific PTMs present on BLT4, if any, and their functional roles in the formation and function of the non-ciliary microtubule structures where BLT4 is found remain areas of investigation.

Table 2: Localization of GFP-Tagged Tubulin Isotypes in T. thermophila

Tubulin IsotypeSomatic Cilia & Basal BodiesLongitudinal & Transverse Microtubule Bundles (Interphase Cortex)Macronucleus (Division)Micronucleus (Mitotic Spindle)Micronucleus (Meiotic Apparatus)
GFP-BTU2DetectableNot detectedNot incorporatedNot incorporatedNot incorporated
GFP-BLT4Not detectableLabeled microtubulesIncorporatedIncorporatedNot incorporated
GFP-BLT1Not detectableLabeled microtubulesIncorporatedIncorporatedAssembles into microtubules

Note: Data compiled from research findings on GFP-tagged tubulin localization. plos.orgresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netresearchgate.net

BLT4 has been shown to be incorporated into specific microtubule structures distinct from those formed by BTU2. plos.orgresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netresearchgate.net During interphase, GFP-BLT4 labels microtubules in cortical structures, specifically the longitudinal and transverse microtubule bundles, but is not found in somatic cilia or basal bodies. plos.orgnih.govplos.orgresearchgate.netresearchgate.net In contrast, GFP-BTU2 is present in cilia, basal bodies, and other cortical structures like postciliary and basal microtubules. plos.orgnih.govplos.orgresearchgate.net During cell division, GFP-BLT4 is incorporated into the microtubule arrays of the macronucleus and the mitotic spindle of the micronucleus, structures where GFP-BTU2 is not detected. plos.orgresearchgate.netnih.govplos.orgresearchgate.netresearchgate.net This differential localization underscores the distinct functional roles of BLT4 and provides strong support for the multi-tubulin hypothesis in Tetrahymena. researchgate.netresearchgate.net The dynamic reorganization of BLT4-containing microtubules during macronuclear division, forming structures like randomly oriented microtubules, longer projecting microtubules, fan-shaped arrays, and bifurcated parallel arrangements, further highlights its specific involvement in this process. plos.orgnih.govplos.orgresearchgate.net

Expression Dynamics and Subcellular Localization of Ttthis compound

The expression and localization of Ttthis compound are dynamically regulated, particularly in the context of the Tetrahymena cell cycle and developmental stages involving nuclear division. Unlike the canonical beta-tubulin BTU2, which is found in structures like somatic cilia and basal bodies, TtBLT4 exhibits a more restricted distribution. plos.org

Regulated Gene Expression Across Developmental Stages

Research indicates that the expression of TtBLT4 is associated with specific cellular states, particularly during cell division. While a comprehensive analysis of TtBLT4 gene expression across all Tetrahymena developmental stages (e.g., vegetative growth, starvation, conjugation) is not extensively detailed in the provided search results, its presence and incorporation into microtubule structures during vegetative cell division and conjugation highlight a regulated expression pattern tied to these processes. plos.org The differential partitioning of BLT isotypes, including BLT4, compared to canonical BTU2 suggests that their gene expression is controlled to meet the specific microtubule requirements of different cellular structures and developmental phases. plos.org

Spatiotemporal Distribution within Nuclear and Cytoplasmic Microtubule Arrays

The subcellular localization of Ttthis compound is spatiotemporally controlled during the cell cycle. In interphase Tetrahymena cells, GFP-tagged TtBLT4 is detectable in two cortical microtubule structures: the longitudinal and transverse microtubule bundles. researchgate.net However, it is not found in somatic cilia, the intracytoplasmic network, the macronucleus, or the micronucleus during interphase. researchgate.net

During macronuclear division, TtBLT4 is dynamically incorporated into the internal microtubule arrays of the macronucleus. plos.orgresearchgate.net At the initial stages (Stage 1), GFP-BLT4 is observed in short, randomly oriented microtubules within the macronucleus. researchgate.net As division progresses (Stage 2), these microtubules lengthen and project from the center towards the periphery. researchgate.net This array then reorganizes into a fan-shaped structure (Stage 2A). researchgate.net By Stage 3, the macronuclear microtubules labeled with GFP-BLT4 form a bifurcated, parallel array. researchgate.net As the cleavage furrow constricts the macronucleus (Stage 4), the central GFP-BLT4-labeled microtubules adopt a "butterfly-like" pattern. researchgate.net In later stages (Stage 5 and 6), GFP-BLT4 is found on either side of the constriction zone and is distributed to the two daughter macronuclei. researchgate.net The localization pattern of GFP-BLT1 during macronuclear division is reported to be identical to that of GFP-BLT4. researchgate.net

In the micronucleus, GFP-BLT4 is incorporated into the mitotic spindle during cell division. plos.orgresearchgate.net This is in contrast to GFP-BTU2, which is not found in the nuclear microtubule arrays during division. plos.org

The following table summarizes the observed localization of TtBLT4 in different microtubule arrays:

Microtubule ArrayInterphase LocalizationDivision Localization (Macronucleus)Division Localization (Micronucleus)
Somatic CiliaNot detectedN/AN/A
Basal BodiesNot detectedN/AN/A
Longitudinal Microtubule BundlesDetectedN/AN/A
Transverse Microtubule BundlesDetectedN/AN/A
Intracytoplasmic NetworkNot detectedN/AN/A
Macronucleus Internal MicrotubulesNot detectedPresent in dynamic arrays during division stages 1-6N/A
Micronuclear Mitotic SpindleNot detectedN/AIncorporated during mitosis
Micronuclear Meiotic ApparatusN/AN/ANot detected (BLT1 is) plos.org

Note: N/A indicates that the structure is either not present or the localization was not reported for that specific stage.

Functional Contributions of Ttthis compound to Cellular Processes

The distinct localization of Ttthis compound within specific microtubule structures suggests specialized functional roles in Tetrahymena cellular processes, particularly those involving nuclear dynamics. plos.org

Role in Macronuclear Amitotic Division

The macronucleus of Tetrahymena divides amitotically, a process that involves the formation and reorganization of internal microtubule arrays. plos.orgresearchgate.net The consistent presence and dynamic changes in the distribution of TtBLT4 within the macronucleus throughout the stages of its division strongly indicate a direct role for this beta-tubulin isotype in macronuclear amitosis. researchgate.net The incorporation of TtBLT4 into the short, randomly oriented microtubules, their elongation, formation of a fan-shaped structure, and subsequent reorganization into parallel and "butterfly-like" arrays during macronuclear constriction highlight its involvement in the structural transformations of the macronuclear cytoskeleton essential for this mode of division. researchgate.net

Participation in Micronuclear Mitotic Spindle Assembly and Function

Unlike the amitotic division of the macronucleus, the micronucleus undergoes mitosis, a process involving the assembly of a canonical mitotic spindle to ensure accurate chromosome segregation. plos.orgplos.org Ttthis compound is specifically incorporated into the mitotic spindle of the micronucleus during cell division. plos.orgresearchgate.net This localization suggests that TtBLT4 is a component of the micronuclear mitotic apparatus and participates in its assembly and function, which are critical for the faithful segregation of the diploid micronuclear chromosomes. plos.orgresearchgate.net

Modulation of Cortical Microtubule Structures and Cellular Morphogenesis

Cortical microtubules, located just beneath the plasma membrane, play crucial roles in cellular morphogenesis in various organisms by influencing cell wall structure and guiding cell expansion. mdpi.comresearchgate.netplos.orgfrontiersin.orgnih.gov In T. thermophila, the this compound is specifically incorporated into certain microtubule structures, demonstrating a role in modulating their organization. While the canonical BTU2 is found in somatic cilia and basal bodies, GFP-tagged BLT4 (and BLT1) are not detected in these structures. plos.orgnih.govnih.govbiologists.com Instead, GFP-BLT4 is incorporated into the microtubule arrays of the macronucleus and the mitotic spindle of the micronucleus during cell division, structures where BTU2 is absent. plos.orgnih.govnih.govbiologists.comfrontiersin.org This differential localization highlights the specialized role of BLT4 in forming specific microtubule populations.

During macronuclear division (amitosis) in T. thermophila, which involves dynamic reorganization of macronuclear microtubules, GFP-BLT4 is observed in distinct structures throughout the process. plos.orgplos.org In interphase, GFP-BLT4 is not detectable within the nucleus. plos.org However, at stage 1 of macronuclear division, it becomes incorporated into short, randomly oriented microtubules within the macronucleus. plos.orgplos.org As division progresses through stages, GFP-BLT4-labeled microtubules elongate, project towards the periphery, reorganize into a fan-shaped structure, and eventually form a bifurcated, parallel array. plos.org This dynamic behavior and specific incorporation pattern suggest that BLT4 is directly involved in the structural rearrangements of macronuclear microtubules during cell division, contributing to cellular morphogenesis.

Data illustrating the differential localization of beta-tubulin isotypes in T. thermophila during interphase and cell division:

Tubulin IsotypeInterphase LocalizationCell Division Localization (Macronucleus)Cell Division Localization (Micronucleus)Cilia/Basal Bodies
TtBTU2Somatic cilia, basal bodies, postciliary microtubules plos.orgAbsentAbsentPresent plos.orgnih.govnih.govbiologists.comfrontiersin.org
TtBLT4Not detectable in nucleus plos.orgIncorporated into microtubule arrays plos.orgnih.govnih.govfrontiersin.orgplos.orgIncorporated into mitotic spindle plos.orgnih.govnih.govfrontiersin.orgAbsent plos.orgnih.govnih.govbiologists.comfrontiersin.org
TtBLT1Not detectable in nucleusIncorporated into microtubule arrays plos.orgnih.govnih.govfrontiersin.orgIncorporated into mitotic spindle plos.orgnih.govnih.govfrontiersin.orgAbsent plos.orgnih.govnih.govbiologists.comfrontiersin.org

Mechanistic Insights into Ttthis compound-Mediated Microtubule Dynamics

The functional specialization of TtBLT4 is linked to distinct structural features that likely influence its interaction with other proteins and its impact on microtubule dynamics. Compared to the canonical BTU2, BLT1 and BLT4 exhibit multiple sequence substitutions in critical regions, including GTP-binding sites, interaction surfaces, and microtubule-targeting motifs. plos.orgnih.gov These variations suggest that these noncanonical isotypes have evolved specialized functions and may form distinct subsets of non-axonemal microtubules. plos.orgnih.gov

Interaction with Microtubule-Associated Proteins (MAPs)

Microtubule-associated proteins (MAPs) are crucial regulators of microtubule assembly, stability, and function, binding to microtubules at various sites. nih.govfrontiersin.orgnih.govresearchgate.netcuni.czcam.ac.uk The divergent sequences of TtBLT4, particularly in its interaction surfaces and microtubule-targeting motifs, imply that it may have altered associations with MAPs compared to BTU2. plos.orgnih.gov While specific MAPs that interact solely with TtBLT4 have not been explicitly detailed in the provided information, the concept that tubulin isotypes have enhanced or diminished associations with specific MAPs is a recognized mechanism for altering microtubule behavior and function. nsf.gov The unique structural features of TtBLT4 could facilitate or preclude interactions with specific MAPs, contributing to its differential localization and function in T. thermophila's distinct microtubule arrays.

Regulation of Microtubule Polymerization and Depolymerization Kinetics

Microtubule dynamics, characterized by periods of polymerization (growth) and depolymerization (shrinkage), are intrinsically linked to the binding and hydrolysis of GTP by tubulin subunits. nih.govfrontiersin.orgresearchgate.netnus.edu.sg The addition of GTP-bound tubulin dimers typically occurs at the microtubule plus end, forming a stabilizing cap. nih.govfrontiersin.orgnus.edu.sg Hydrolysis of GTP to GDP within the microtubule lattice leads to a less stable conformation, promoting depolymerization if the GTP cap is lost. nih.govnus.edu.sg

The sequence substitutions in the GTP-binding sites of TtBLT4, relative to BTU2, suggest potential differences in its GTP binding and hydrolysis kinetics. plos.orgnih.gov These differences could directly impact the polymerization and depolymerization rates of microtubules formed by TtBLT4. While detailed kinetic data specifically for TtBLT4 polymerization and depolymerization is not available in the provided text, the divergent sequence features strongly suggest that TtBLT4-containing microtubules may exhibit distinct dynamic properties compared to those assembled solely from BTU2. This potential for altered dynamics could be a key factor in the formation and function of the specialized microtubule arrays where TtBLT4 is found, such as those in the macronucleus and micronuclear spindle.

Comparative Analysis of Ttthis compound with Other Beta-Tubulin Isotypes

Tetrahymena thermophila possesses a family of beta-tubulin isotypes, including the canonical BTU2 and the divergent BLTs, such as BLT1 and BLT4. plos.orgnih.govnih.gov Comparative analysis of these isotypes reveals significant differences in their structure, localization, and presumed function, providing strong support for the multi-tubulin hypothesis. plos.orgnih.govnih.gov

Functional Divergence and Specialization Among TtBLT1, TtBLT4, and TtBTU2

The amino acid sequences of BLT1 and BLT4 are notably divergent from that of the canonical BTU2, particularly in their C-termini, GTP-binding sites, interaction surfaces, and microtubule-targeting motifs. plos.orgnih.govresearchgate.net For instance, BLT1 and BLT4 lack the C-terminal "axoneme motif" present in BTU2, which is associated with incorporation into the singlet microtubules of motile axonemes. plos.orgresearchgate.net This absence correlates with the observation that GFP-BLT1 and GFP-BLT4 are not found in somatic cilia and basal bodies, which are rich in BTU2. plos.orgnih.govnih.govbiologists.comfrontiersin.org

Conversely, BLT1 and BLT4 are specifically incorporated into microtubule structures involved in nuclear division, such as the macronuclear arrays and the micronuclear mitotic spindle, where BTU2 is absent. plos.orgnih.govnih.govbiologists.comfrontiersin.org This differential partitioning, confirmed by biochemical fractionation and Western immunoblotting, demonstrates a clear functional divergence among these isotypes. plos.orgnih.gov BLT1 also participates in the formation of microtubules in the micronuclear meiotic apparatus during conjugation, a role not attributed to BTU2 or explicitly to BLT4 in the provided text. plos.orgnih.govfrontiersin.org

The sequence differences, including substitutions in GTP-binding sites and interaction surfaces, suggest that BLT1 and BLT4 have evolved to perform specialized functions, possibly by forming distinct alpha-beta tubulin dimers and interacting with different sets of MAPs compared to BTU2. plos.orgnih.gov

Comparative sequence features of TtBLT1, TtBLT4, and TtBTU2:

FeatureTtBTU2TtBLT1TtBLT4
Amino Acid Length443 residues plos.org471 residues plos.org458 residues plos.org
C-terminus DivergenceLess divergent from canonicalDivergentDivergent
GTP-binding SitesCanonicalMultiple substitutions plos.orgnih.govMultiple substitutions plos.orgnih.gov
Interaction SurfacesCanonicalMultiple substitutions plos.orgnih.govMultiple substitutions plos.orgnih.gov
Microtubule-Targeting MotifsCanonicalMultiple substitutions plos.orgnih.govMultiple substitutions plos.orgnih.gov
Axoneme Motif (C-terminal)Present plos.orgresearchgate.netAbsent plos.orgresearchgate.netAbsent plos.orgresearchgate.net

Implications for Differential Microtubule Array Formation

The distinct localization and functional specialization of TtBLT1, TtBLT4, and TtBTU2 have significant implications for the formation of the diverse microtubule arrays observed in T. thermophila. The selective incorporation of these isotypes into different cellular structures allows the organism to build subsets of microtubules with properties tailored to specific cellular functions. plos.orgnih.govnih.gov

For example, the presence of BTU2 in cilia and basal bodies, structures involved in motility and organization, suggests its role in forming stable, axonemal microtubules. plos.orgnih.govnih.govbiologists.comfrontiersin.org In contrast, the recruitment of BLT1 and BLT4 to the dynamic microtubule arrays of the macronucleus and micronuclear spindle indicates their involvement in processes requiring significant microtubule remodeling, such as nuclear shaping and chromosome segregation during division. plos.orgnih.govnih.govbiologists.comfrontiersin.orgplos.org

The structural differences between the isotypes, particularly in regions affecting GTP binding and interactions with MAPs, likely contribute to variations in microtubule assembly kinetics, stability, and interactions with motor proteins and other regulatory factors. This "tubulin code," where different isotypes and their post-translational modifications create functional heterogeneity, allows for the formation of microtubule arrays with diverse dynamic properties and interactions, essential for the wide range of microtubule-dependent processes in T. thermophila. mdpi.com The differential expression and localization of these beta-tubulin isotypes provide a mechanism for the precise spatial and temporal control of microtubule assembly, enabling the formation of specialized arrays required for processes like nuclear division and cellular morphogenesis.

Blt4 Protein Family As Non Specific Lipid Transfer Proteins Ns Ltps in Hordeum Vulgare Barley

Genetic Organization and Diversity of the HvBLT4 Gene Family

The HvBLT4 gene family in barley is recognized as a small multigene family. Initial studies localized the BLT4 clone, along with related genes, to chromosome 3. More comprehensive genome-wide analyses of barley nsLTPs have revealed that these genes are unevenly distributed across the chromosomes, with notable gene clusters and tandem repeats observed on the seven chromosomes. This clustering suggests potential co-evolution and co-regulation of these genes.

Identification and Characterization of blt4.1, blt4.2, blt4.6, and blt4.9 Genes

Specific members of the HvBLT4 gene family have been identified and characterized, including blt4.1, blt4.2, blt4.6, and blt4.9. The blt4.1 gene was historically referred to as blt4 and serves as a representative low-temperature-responsive gene. Genomic clones corresponding to blt4.2, blt4.6, and blt4.9 were isolated using a blt4.1 cDNA probe, confirming their close relationship within the gene family.

Research has shown that blt4.1 expression is induced by various treatments, including low temperature, drought, salt, and abscisic acid (ABA). Similarly, blt4.2, blt4.6, and blt4.9 are induced by low temperature and drought, although the magnitude of their response to these stimuli can differ between family members. The developmental expression pattern of blt4.2 has been noted to be distinct from other genes in the family. The blt4.9 gene is predominantly expressed in shoot meristems and the epidermal cells of leaves, suggesting potential roles in these specific tissues.

Genomic Clustering and Conserved Regulatory Elements

While the initial BLT4 clone was mapped to chromosome 3, broader studies on barley nsLTPs indicate that gene clustering is a feature of this protein family, with tandem repeats contributing to their organization on chromosomes. This genomic arrangement may facilitate coordinated expression or functional diversification.

Analysis of the promoter regions of HvBLT4 genes has revealed the presence of conserved regulatory elements. Comparative analysis of the putative promoter regions of blt4.9 and blt4.6 identified three regions with over 80% sequence conservation. These regions contain putative cis-acting elements that have been associated with responsiveness to ABA and low temperature in other genes. Specifically, the promoter region of blt4.9 includes a 42 bp sequence that confers enhanced low-temperature responsiveness to a reporter gene. Within this 42 bp region, a hexanucleotide motif, CCGAAA, has been identified as a binding site for a nuclear protein complex and is involved in the low-temperature response of blt4.9. The blt4 gene family, in general, has been shown to be induced by drought and ABA, further highlighting the role of these regulatory elements in stress responses.

Structural Attributes and Lipid-Binding Properties of HvBLT4 Proteins

HvBLT4 proteins, as members of the ns-LTP family, share common structural characteristics that are crucial for their function in lipid binding and transfer.

Homology-Modeled Tertiary Structures and Protein Fold

Plant ns-LTPs typically possess a globular structure predominantly composed of α-helices. This structure is stabilized by four conserved disulfide bonds formed by eight cysteine residues, a hallmark of this protein family. These disulfide bonds contribute significantly to the protein's stability, including its high thermal and proteolytic resistance.

Homology modeling is a widely used computational technique to predict the three-dimensional structure of a protein based on the known experimental structure of a related homologous protein. While specific homology-modeled tertiary structures for all HvBLT4 family members may not be extensively documented in the immediate search results, the general fold of ns-LTPs, characterized by a bundle of α-helices, serves as a template for understanding the likely structure of HvBLT4 proteins. Studies on barley ns-LTP complexed with palmitate have utilized techniques like NMR spectroscopy to determine its structure, providing experimental data on the protein's conformation.

Architecture of the Internal Hydrophobic Binding Tunnel

A defining feature of ns-LTPs is the presence of an internal hydrophobic cavity or tunnel. This cavity serves as the binding site for various lipid molecules. The architecture of this tunnel is crucial for determining the protein's ligand binding specificity. Studies on barley ns-LTP complexed with palmitate have provided insights into this hydrophobic binding site. The hydrophobic nature of the tunnel allows for the accommodation and sequestration of non-polar lipid molecules within an aqueous environment, facilitating their transfer. The plasticity of the hydrophobic cavity in plant lipid-binding proteins, including barley LTP1, has been highlighted, suggesting that the tunnel can adapt to bind different lipid ligands.

Characterization of Ligand Specificity for Fatty Acids and Phospholipids (B1166683)

ns-LTPs are known to bind a broad spectrum of lipids and hydrophobic molecules. Their ability to bind and transport fatty acids and phospholipids is central to their proposed roles in membrane biogenesis, cuticle formation, and stress responses.

Experimental methods such as protein lipid overlay assays and liposome (B1194612) binding assays are employed to characterize the specificity and affinity of protein-lipid interactions. While the binding of palmitate to barley ns-LTP has been demonstrated, and structural studies have analyzed this interaction, detailed comprehensive data on the binding specificity of individual HvBLT4 proteins for a wide range of different fatty acids and phospholipids is not extensively available in the provided search results. General ns-LTPs are known to bind long-chain fatty acids, and studies on other lipid-binding proteins illustrate the methodologies used to assess binding to various phospholipids like phosphatidylcholine, phosphatidylethanolamine, phosphatidic acid, phosphatidylinositol, and phosphatidylglycerol. The specific preferences of HvBLT4 family members for different lipid species would be a key aspect for fully understanding their precise physiological functions.

Transcriptional Regulation and Expression Patterns of HvBLT4 Genes in Response to Abiotic Stress

The expression of HvBLT4 genes in barley is transcriptionally regulated and shows distinct patterns in response to various abiotic stresses. nih.gov Non-specific lipid transfer protein genes in plants, including those in barley, are known to be closely associated with resistance to abiotic stresses such as low temperature and drought. nih.gov

Induction Mechanisms Under Low Temperature Conditions

The blt4.9 gene, a member of the blt4 family in barley, is specifically responsive to low temperatures at the transcriptional level. nih.gov The promoter region of blt4.9 contains sequence motifs that have been implicated in responses to low temperature, as well as other environmental factors including abscisic acid (ABA). nih.gov Research has identified a 42 bp sequence within the promoter, proximal to the CAAT and TATA boxes, that confers enhanced low-temperature responsiveness to a reporter gene in barley shoot explants. nih.gov Further analysis using electrophoretic mobility shift assays (EMSA) revealed that a hexanucleotide motif, CCGAAA, located at -195 base pairs from the first ATG codon within this 42 bp region, serves as a binding site for a low-mobility nuclear protein complex. nih.gov This suggests that the CCGAAA motif is involved in the low-temperature induction of blt4.9 expression in barley. nih.gov

Regulation of Expression During Drought Stress

Expression of nsLTP genes can be induced by abiotic stresses, including drought. nih.gov Abscisic acid (ABA), a key phytohormone, plays a crucial role in regulating plant responses to drought stress. wikipedia.orgmdpi.comnih.govfrontiersin.org Studies have shown that decreasing water availability leads to the induction of ABA biosynthesis-related genes. mdpi.comnih.govpreprints.org While specific detailed research findings on the regulation of HvBLT4 gene expression directly under drought stress are linked to ABA signaling, the broader context indicates that HvLTPs expression is influenced by abiotic stress. mdpi.com

Role of Abscisic Acid (ABA) and Other Phytohormones in Transcriptional Control

Abscisic acid (ABA) is a critical phytohormone involved in mediating plant responses to environmental stresses, including drought and cold tolerance. wikipedia.orgmdpi.comnih.gov The promoter region of the low-temperature-responsive blt4.9 gene contains elements implicated in responses to ABA. nih.gov This suggests that ABA may play a role in the transcriptional control of at least some HvBLT4 genes. ABA acts as a crucial upstream signal in the reprogramming of gene expression that occurs in response to drought. mdpi.comnih.govpreprints.org The newly synthesized ABA interacts with receptors, leading to the inhibition of protein phosphatases 2Cs (PP2Cs), which are key components of ABA signaling. preprints.org This signaling cascade ultimately affects the expression of stress-responsive genes. frontiersin.org

Tissue-Specific Localization of BLT4 mRNA and Protein in Vegetative Organs

Studies on the tissue-specific localization of LTP mRNA and protein in barley have provided insights into the potential roles of these proteins. Tissue-print hybridization experiments have indicated that LTP genes are initially expressed in young epidermal cells of leaves and coleoptiles. nih.gov Subsequently, expression is also observed in the vascular strands. nih.gov Regarding the BLT4 family specifically, it has been shown through in situ localization that these proteins are expressed in the epidermal cells of leaves. nih.gov The transcriptionally controlled, low-temperature-responsive member, blt4.9, is predominantly expressed in shoot meristems. nih.gov This differential tissue-specific expression suggests specialized functions for different members of the BLT4 family in various vegetative tissues.

Proposed Biological Functions of HvBLT4 Proteins in Plant Acclimation and Defense

Based on their characteristics as ns-LTPs, their stress-inducible expression, and their localization, HvBLT4 proteins are proposed to play roles in plant acclimation and defense mechanisms. Plant ns-LTPs are involved in the transport of various hydrophobic molecules, which are essential for growth, development, and protection under abiotic and biotic stress conditions. csic.esmdpi.com Their potential functions include involvement in the synthesis and deposition of cuticular waxes or cutin in the cell walls of epidermal cells and secretory tissues. uniprot.org The cuticle acts as a barrier against environmental stresses, including drought and pathogen attack. nih.gov The induction of nsLTP genes by abiotic stresses like low temperature and drought further supports their role in stress adaptation and resistance. csic.esnih.gov While direct functional studies specifically on HvBLT4 proteins in defense are limited in the provided information, the general roles of plant ns-LTPs in defense mechanisms through participation in cuticle synthesis and their stress-inducible nature suggest a similar protective function for HvBLT4 proteins in barley acclimation and defense. csic.esnih.gov

Contribution to Frost Hardiness and Freezing Tolerance

The expression of blt4.9 is induced by low temperatures and is predominantly observed in shoot meristems, as well as being confined to the epidermis of the leaf and older parts of the crown in cold-acclimated plants. yildiz.edu.trnih.gov This tissue-specific expression pattern suggests a role in protecting vulnerable tissues during cold stress. While blt4.9 mRNA was not detected in control (non-acclimated) plants, its presence in cold-acclimated barley indicates its involvement in the cold acclimation process. capes.gov.br

Cold acclimation enhances a plant's ability to survive freezing temperatures, a trait known as frost hardiness or freezing tolerance. ndsu.edu Studies in barley have shown that freezing tolerance is correlated with changes in membrane lipid composition, indicating that membrane remodeling is an effective adaptation strategy to cold stress. researchgate.net Although the direct mechanism by which HvBLT4.9 contributes to frost hardiness is not fully understood, its localization in epidermal tissues and induction by cold temperatures, coupled with the known role of ns-LTPs in lipid transfer, supports a hypothesized function in modifying or maintaining membrane integrity under freezing conditions. nih.govresearchgate.net

Involvement in Drought Acclimation Mechanisms

Drought stress significantly impacts plant growth and productivity. frontiersin.org Plants have evolved various mechanisms to adapt to water scarcity, including physiological, developmental, and biochemical responses. frontiersin.org While the search results did not directly provide specific details on the involvement of HvBLT4 in drought acclimation, ns-LTPs in general are known to be involved in stress responses. nih.gov Drought stress prior to frost can also induce a hardening process in small grains, increasing frost tolerance, suggesting potential overlaps in the mechanisms underlying tolerance to different abiotic stresses. ndsu.edu

Research on drought-induced changes in barley has focused on various molecular aspects, including proteomic and metabolomic alterations, as well as the identification of genes and signaling pathways involved in drought tolerance. nih.govmdpi.com These studies highlight the complexity of drought adaptation, involving changes in carbon metabolism, general defense mechanisms, and the accumulation of metabolites like proline. nih.govnih.gov Further research is needed to specifically delineate the role of HvBLT4 within these complex drought acclimation mechanisms in barley.

Hypothesized Role in Membrane Remodeling and Lipid Signaling During Stress

Plant membranes are primary sites for sensing temperature stress and are particularly vulnerable to freezing injury. researchgate.net Remodeling of membrane lipid composition is a crucial adaptation strategy for barley to survive freezing stress. researchgate.net Similarly, alterations in membrane lipids have been observed in response to salinity stress, affecting membrane fluidity and permeability and activating signal transduction pathways. mdpi.comfrontiersin.org

Non-specific lipid transfer proteins, including those in barley, are capable of transferring various lipids between membranes in vitro. csic.escore.ac.uk This intrinsic property forms the basis of the hypothesis that HvBLT4 proteins play a role in membrane remodeling during stress conditions. By facilitating the transfer of lipids, HvBLT4 could contribute to maintaining membrane integrity, adjusting fluidity, or providing lipid substrates for signaling pathways activated in response to cold, drought, or salinity. researchgate.netmdpi.com

Studies on barley leaf senescence have also indicated that thylakoid lipids are transiently converted to neutral lipids accumulating in lipid droplets, suggesting significant lipid metabolism and remodeling occurs during developmental processes, which can be influenced by stress. nih.gov The involvement of HvBLT4 in such processes during stress remains a subject for further investigation.

Potential Interactions with Pathogen Response Pathways

Plants have evolved complex defense systems to counteract pathogens. researchgate.net Non-specific lipid transfer proteins have been implicated in plant defense mechanisms, including cuticle synthesis, which acts as a barrier against pathogens. nih.gov Some barley ns-LTPs (LTP2, LTP3, and LTP4) have shown the ability to inhibit the growth of plant pathogens. core.ac.uk

While the direct interaction of HvBLT4 with specific pathogen response pathways in barley requires further investigation, the general role of ns-LTPs in defense and the observation that other barley LTPs have antifungal properties suggest a potential involvement. core.ac.uk Pathogen infection can alter sugar partitioning in the host plant, and interfering with these processes can potentially increase resistance. biorxiv.org Additionally, studies in barley have explored systemic acquired resistance (SAR) and the role of molecules like pipecolic acid in defense against fungal pathogens. d-nb.info The potential involvement of HvBLT4 in these complex defense signaling networks warrants further research.

Regulatory Networks and Upstream Signaling Pathways Modulating HvBLT4 Expression

The expression of blt4.9 is specifically induced by low temperatures, indicating that its transcription is tightly regulated by cold-sensing pathways. yildiz.edu.tr The promoter region of blt4.9 contains sequence motifs implicated in responses to low temperature, abscisic acid (ABA), and other environmental factors. yildiz.edu.tr Deletion analysis of the blt4.9 promoter has shown that a specific 42 bp sequence confers enhanced low-temperature response to a reporter gene in barley. yildiz.edu.tr This region contains a hexanucleotide motif, CCGAAA, which is a binding site for a nuclear protein complex present in both cold-treated and control plants. yildiz.edu.tr

Transcription factors (TFs) play a crucial role in regulating gene expression in response to abiotic stresses by binding to cis-acting elements in gene promoters. mdpi.comnih.gov In barley, various TF families, including AP2/ERF, bHLH, bZIP, DREB, MYB, and NAC, are involved in regulating stress responses. mdpi.comnih.gov Signaling pathways involving phytohormones like ABA and second messengers such as Ca2+ and reactive oxygen species (ROS) are key components of stress signal transduction, leading to the activation of these TFs and the modulation of gene expression. mdpi.com

While the specific upstream signaling pathways and regulatory networks directly modulating HvBLT4 expression are still being elucidated, the presence of stress-responsive elements in its promoter suggests regulation by cold-inducible TFs and potentially pathways involving ABA, which is known to be involved in drought and cold responses. yildiz.edu.trmdpi.com Studies on transcriptional regulatory networks in barley highlight the complex interplay of TFs and signaling pathways in response to abiotic stresses. nih.govbiorxiv.org

Advanced Methodologies for Investigating Blt4 Proteins

Genomic and Transcriptomic Approaches

Investigating the genetic basis and expression patterns of the gene encoding BLT4 (LTB4R2) is crucial for understanding its role and regulation.

High-Throughput Sequencing for Gene Family Discovery and Variant Analysis

High-throughput sequencing (HTS), including whole-genome sequencing, exome sequencing, and RNA sequencing, provides powerful tools for the comprehensive analysis of gene families and the identification of genetic variants. While BLT4 (LTB4R2) is a single gene, it belongs to the larger family of G protein-coupled receptors. HTS can be employed to identify novel members of related receptor families or to discover splice variants of the LTB4R2 gene itself. Furthermore, in the context of diseases where BLT4 is implicated, such as inflammatory bowel disease and various cancers idrblab.netwikipedia.org, HTS is invaluable for identifying single nucleotide polymorphisms (SNPs), insertions, deletions, or structural variations within the LTB4R2 gene locus or in regulatory regions that may influence its expression or function. Analysis of sequencing data can reveal associations between specific genetic variants and disease susceptibility or progression, providing insights into the genetic architecture underlying BLT4-mediated pathways.

Quantitative Real-Time PCR (qRT-PCR) and Northern Blot Analysis for Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) and Northern blot analysis are fundamental techniques used to measure the expression levels of specific genes, including LTB4R2. qRT-PCR offers high sensitivity and quantitative accuracy, allowing for the precise measurement of LTB4R2 mRNA levels across different tissues, cell types, or experimental conditions. This is particularly useful for studying differential expression in normal versus diseased states or in response to various stimuli or treatments.

Northern blot analysis, while less quantitative and requiring larger amounts of RNA, provides information about mRNA transcript size and can detect different splice variants. Studies on the plant blt4 gene family in barley have utilized Northern blot analysis to investigate the expression patterns of different family members in response to low temperature and pathogen challenge core.ac.uk. This technique revealed distinct transcript sizes hybridized by probes specific to different blt4 genes, indicating differential expression and potentially the presence of multiple related transcripts core.ac.uk.

The following table illustrates typical findings from Northern blot analysis, based on observations from studies on the barley blt4 gene family:

Probe UsedDetected Fragment Sizes (kb)NotesSource Organism
LTP2 probe15Indicates presence of LTP2 transcriptBarley
LTP4 probe15, 9.4, 1.8Indicates presence of LTP4 transcripts/genesBarley
Short LTP4 probe (300 b)15, 9.4, 1.8Confirms multiple fragments for LTP4 typeBarley

This type of data from Northern blot analysis helps in understanding the complexity of gene families and the expression of individual members. For BLT4 (LTB4R2), these techniques are routinely applied to profile its expression in relevant biological contexts, such as immune cells, cancer tissues, or inflammatory sites.

Promoter Analysis and Electrophoretic Mobility Shift Assays (EMSA) for Regulatory Element Identification

Understanding how the expression of the LTB4R2 gene is regulated at the transcriptional level involves analyzing its promoter region and identifying cis-acting regulatory elements and the trans-acting factors (proteins) that bind to them. Promoter analysis typically involves cloning different regions of the LTB4R2 promoter upstream of a reporter gene (e.g., luciferase) and transfecting these constructs into cells to assess transcriptional activity. Deletion or mutation analysis of the promoter sequence can pinpoint regions critical for basal or regulated expression.

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to detect and characterize protein-DNA interactions, specifically the binding of transcription factors or other nuclear proteins to putative regulatory elements within the promoter. By incubating labeled DNA probes corresponding to promoter sequences with nuclear extracts from cells, the formation of protein-DNA complexes can be observed as a band with reduced electrophoretic mobility on a non-denaturing gel. Competition assays with unlabeled probes or supershift assays using antibodies against specific transcription factors can further identify the proteins involved. Studies on the promoter of a low-temperature-responsive blt4.9 gene in barley utilized EMSA to identify a specific hexanucleotide sequence (CCGAAA) within the promoter as a binding site for a nuclear protein complex nih.gov. This demonstrates the utility of EMSA in pinpointing specific regulatory elements and their interacting proteins, a methodology directly applicable to studying the transcriptional regulation of the human LTB4R2 gene. nih.gov

Structural and Biophysical Characterization

Determining the three-dimensional structure and understanding the biophysical properties of BLT4 protein (LTB4R2) are essential for elucidating its function and facilitating structure-based drug design.

Homology Modeling and Molecular Dynamics Simulations for Tertiary Structure Prediction

Experimentally determining the high-resolution three-dimensional structure of membrane proteins like BLT4 (LTB4R2), a seven-transmembrane receptor, can be challenging. Homology modeling is a computational technique used to predict the tertiary structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). Since BLT4 (LTB4R2) is a G protein-coupled receptor, its structure can be modeled using the wealth of available experimental structures of other GPCRs as templates. Predicted structure models for human Leukotriene B4 receptor 2 (Q9NPC1) are available in databases like GPCR-EXP nus.edu.sg.

Molecular dynamics (MD) simulations are complementary computational methods that simulate the physical movements of atoms and molecules over time. Once a homology model of BLT4 is generated, MD simulations can be used to refine the model, assess its stability in a simulated membrane environment, and study its dynamic behavior, including conformational changes upon ligand binding or interaction with downstream signaling partners. These simulations provide insights into the flexibility of the receptor and the potential pathways for ligand entry and exit.

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Conformational Analysis

Spectroscopic techniques provide valuable information about the secondary structure, tertiary structure, and conformational changes of proteins in solution or reconstituted systems. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a protein sample. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the types and proportions of secondary structures (alpha-helices, beta-sheets, turns), while the near-UV region (250-320 nm) can provide information about the tertiary structure, particularly the environment of aromatic amino acid residues. CD can be used to assess the folding and stability of purified this compound or its soluble domains, and to monitor conformational changes induced by temperature, pH, or ligand binding.

Fluorescence spectroscopy is another powerful technique. Intrinsic fluorescence from tryptophan, tyrosine, and phenylalanine residues can be used to probe the local environment and conformational changes of the protein. Changes in fluorescence intensity, wavelength maxima, or anisotropy can indicate protein folding, unfolding, or ligand-induced conformational shifts. If BLT4 is labeled with fluorescent probes at specific sites, fluorescence resonance energy transfer (FRET) experiments can be performed to measure distances between different parts of the protein or between the protein and interacting molecules, providing insights into conformational dynamics and protein-protein interactions. While specific detailed findings applying these techniques directly to purified BLT4 (LTB4R2) were not extensively detailed in the search results, UV-related studies have been mentioned in the context of BLT2 korea.ac.kr, and these spectroscopic methods are standard tools for the conformational analysis of proteins, including receptors, once they are amenable to biochemical studies in solution or reconstituted systems.

Ligand Binding Assays (e.g., Isothermal Titration Calorimetry) for Interaction Thermodynamics

Ligand binding assays are crucial for characterizing the interactions between a protein and its binding partners, such as small molecules, lipids, or other proteins. Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to quantitatively measure the thermodynamic parameters of biomolecular interactions. bitesizebio.commosbri.eumalvernpanalytical.com ITC directly measures the heat released or absorbed during a binding event as a ligand is titrated into a solution containing the protein. bitesizebio.commosbri.eumalvernpanalytical.com

The data obtained from ITC titrations allow for the determination of key binding parameters, including the dissociation constant (Kd), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). bitesizebio.commosbri.eu These parameters provide insights into the affinity, the number of binding sites, and the driving forces (enthalpy and entropy) of the interaction. bitesizebio.commosbri.eu ITC is particularly valuable because it does not require immobilization or labeling of the binding partners, minimizing potential artifacts. bitesizebio.com Studies on lipid transfer proteins, which the plant BLT4 proteins are, have utilized techniques like ITC to understand their interactions with lipids. researchgate.netdntb.gov.ua

Proteomic and Interactomic Studies

Proteomic and interactomic studies provide a global view of the proteins present in a cell or tissue and their interactions. These approaches are essential for identifying proteins, characterizing their modifications, and mapping protein interaction networks.

Mass spectrometry (MS) is a cornerstone technology in proteomics for the identification and characterization of proteins. thermofisher.combitesizebio.comresearchgate.net In typical bottom-up proteomics workflows, proteins are enzymatically digested into peptides, and these peptides are then analyzed by MS to determine their mass-to-charge ratio. bitesizebio.comresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the peptides and generate sequence information, which can be used to identify the parent protein by searching against protein databases. nih.gov

Mass spectrometry is also invaluable for the analysis of post-translational modifications (PTMs), which are chemical modifications to proteins that can regulate their activity, localization, and interactions. nih.govthermofisher.comsigmaaldrich.com Common PTMs analyzed by MS include phosphorylation, glycosylation, ubiquitination, acetylation, and lipidation. nih.govthermofisher.comsigmaaldrich.comyoutube.com Detecting and localizing PTMs often involves enrichment strategies for modified peptides and specialized MS techniques. sigmaaldrich.comyoutube.com By analyzing the mass shifts on peptides, researchers can identify the type and site of modification. nih.gov Proteomic studies utilizing MS can provide comprehensive information on the protein complement of a sample and how it changes under different conditions, offering insights into the roles and regulation of proteins like BLT4. thermofisher.combitesizebio.comresearchgate.net Interactomic studies, often employing affinity purification coupled with MS, aim to identify protein-protein interactions, revealing the molecular networks in which a protein functions. youtube.comnih.gov

Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Yeast Two-Hybrid, Affinity Purification)

Investigating the protein-protein interactions of this compound (Leukotriene B4 receptor 2, LTB4R2) is crucial for understanding its cellular functions and signaling pathways. As a G protein-coupled receptor (GPCR), BLT4 is known to interact with G proteins upon ligand binding, initiating downstream signaling cascades. oup.comwikipedia.orguniprot.orguniprot.org Beyond these canonical interactions, identifying other protein partners can reveal novel regulatory mechanisms and functional roles of BLT4. Advanced methodologies such as Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Affinity Purification (AP) are widely employed to map these complex interaction networks.

Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify physiological protein-protein interactions in intact cells. labinsights.nlspringernature.comnih.gov The method relies on using a specific antibody to a target protein (the "bait") to indirectly capture proteins that are bound to it within a cell lysate. thermofisher.comlabinsights.nlspringernature.com When cells are lysed under non-denaturing conditions, protein complexes are preserved. labinsights.nl An antibody against this compound could be used to precipitate BLT4 and any interacting proteins. The co-precipitated proteins are then typically detected by Western blotting using antibodies against suspected interaction partners or identified by mass spectrometry for unbiased screening. labinsights.nlactivemotif.com Co-IP can confirm suspected interactions or identify novel binding partners in a near-native cellular environment. labinsights.nlspringernature.com However, limitations include the potential for detecting indirect interactions and the necessity of a high-quality, specific antibody against the target protein. labinsights.nl

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for screening protein-protein interactions in vivo, typically within the nucleus of yeast cells. youtube.comsingerinstruments.comthermofisher.comnih.govnih.gov This system is based on the principle that a functional transcription factor, often GAL4, is required to activate the transcription of a reporter gene. youtube.comsingerinstruments.comnih.gov The transcription factor is split into two domains: a DNA-binding domain (BD) and an activation domain (AD). youtube.comsingerinstruments.comnih.gov The protein of interest (the "bait," e.g., BLT4 or a domain of it) is fused to the BD, and potential interacting proteins (the "prey") are fused to the AD. singerinstruments.comnih.gov If the bait and prey proteins interact, they bring the BD and AD into proximity, reconstituting the functional transcription factor and activating the reporter gene, which can be easily detected. youtube.comsingerinstruments.comnih.govnih.gov Y2H is particularly useful for high-throughput screening of large libraries of potential interacting proteins. singerinstruments.comthermofisher.com However, it has limitations, including the possibility of false positives and negatives, and the requirement that the interaction occurs or can be recapitulated in the yeast nucleus. singerinstruments.com For membrane proteins like BLT4, adaptations to the standard Y2H system, such as the split-ubiquitin system, may be necessary to study interactions that occur at the membrane.

Affinity Purification (AP) involves isolating a protein complex using a bait protein that is immobilized on a solid support. thermofisher.comebi.ac.uk The bait protein, which can be tagged (e.g., with a His-tag, Strep-tag, or FLAG-tag) for easy purification, is used to capture interacting proteins from a cell lysate. nih.govarxiv.orgresearchgate.net After washing away non-specifically bound proteins, the interacting partners are eluted and identified, often by mass spectrometry (AP-MS). nih.govarxiv.orgresearchgate.netebi.ac.uk This method can identify components of stable protein complexes. ebi.ac.uk Tandem affinity purification (TAP) is a variation that uses two different tags on the bait protein for increased specificity. nih.gov AP-MS allows for the identification of multiple proteins interacting with the bait simultaneously. arxiv.orgresearchgate.netebi.ac.uk Challenges include optimizing lysis and washing conditions to maintain native interactions while removing background, and the potential to miss transient or weak interactions. labinsights.nlthermofisher.comebi.ac.uk

While these methodologies are well-established for studying protein-protein interactions, including those involving receptors, detailed research findings specifically mapping this compound interaction partners using these techniques were not prominently featured in the provided search results. One source indicated that LTB4R2 interacts with "1 protein" in The Human Protein Atlas, but specific details were not available in the snippet. proteinatlas.org Further targeted research would be required to compile a comprehensive list of BLT4 interaction partners identified through Co-IP, Y2H, or AP and to present detailed experimental data.

Broader Biological Implications and Future Research Trajectories

Evolutionary Perspectives on BLT4 Protein Function and Diversification

The presence of proteins referred to as BLT4 in evolutionarily distinct organisms like plants and ciliates suggests either convergent evolution of similar functions or diversification from ancient protein families. In barley, the blt4 gene family encodes non-specific lipid transfer proteins (nsLTPs) ias.is. These proteins are part of a multigene family, and some members appear to have arisen through tandem duplication events nih.gov. The expression of blt4 genes in barley is linked to cold and drought stress responses, indicating an adaptive role in environmental resilience ias.isnih.gov. The identification of homologous genes in other cereals like wheat and oats further supports the evolutionary conservation of this nsLTP family within grasses nih.gov.

In contrast, in Tetrahymena thermophila, BLT4 is identified as a noncanonical beta-like tubulin isotype semanticscholar.orgplos.org. Tubulins are highly conserved proteins that form microtubules, essential components of the cytoskeleton in eukaryotes. The existence of multiple beta-tubulin isotypes, including BLT4, in Tetrahymena suggests a diversification of tubulin function within this single-celled organism semanticscholar.orgplos.org. Sequence analysis of Tetrahymena BLT4 reveals variations in GTP-binding sites, interaction surfaces, and microtubule-targeting motifs compared to canonical beta-tubulins, implying specialized roles in forming distinct microtubule arrays semanticscholar.orgplos.org. This diversification of tubulin isotypes to perform unique or overlapping roles supports the multi-tubulin hypothesis plos.org. The distinct evolutionary trajectories of BLT4 proteins in plants (as nsLTPs) and Tetrahymena (as tubulin isotypes) highlight how proteins with similar designations can arise or diverge to fulfill vastly different biological functions.

Unexplored Physiological Roles of BLT4 Proteins in Unicellular and Multicellular Organisms

While some functions of BLT4 proteins have been identified, particularly in stress responses in plants and microtubule organization in Tetrahymena, many physiological roles remain unexplored. In barley, although blt4.9 mRNA is strongly expressed in epidermal cells of cold-acclimated leaves, suggesting a role in reducing stress-induced water loss, the full spectrum of its involvement in cold and drought tolerance is likely more complex ias.is. Similarly, other members of the barley blt4 gene family may have distinct or overlapping roles in stress adaptation or other physiological processes nih.gov. The potential involvement of plant nsLTPs, including those encoded by blt4 genes, in wax synthesis or secretion has been suggested due to the presence of a signal peptide for extracellular transport ias.is. Further research is needed to fully elucidate these potential roles and their impact on plant development and environmental interactions.

In Tetrahymena, while BLT4 is known to be incorporated into microtubule arrays of the macronucleus and the mitotic apparatus of the micronucleus during cell division, its specific contributions to the dynamics and functions of these structures warrant further investigation plos.org. The distinct sequence features of BLT4 compared to canonical tubulins suggest specialized polymerization properties and interactions with microtubule-associated proteins that are not yet fully understood semanticscholar.orgplos.org. Exploring the precise physiological consequences of altering BLT4 expression or function in Tetrahymena could provide deeper insights into the regulation of microtubule-based processes in unicellular eukaryotes.

The potential role of BLT4 as a Leukotriene B4 receptor frontiersin.org in mammals, while distinct from the plant and Tetrahymena proteins, also points to unexplored physiological roles in inflammatory signaling and immune responses. Further research is needed to fully characterize this receptor and its downstream signaling pathways.

Systems Biology Approaches to Map this compound Regulatory Networks

Systems biology approaches offer powerful tools to comprehensively map the regulatory networks in which BLT4 proteins are involved. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of how blt4 gene expression is regulated, how this compound levels and modifications are controlled, and how BLT4 proteins interact with other molecules within the cell.

In plants, systems biology can help identify the transcription factors and signaling pathways that regulate the cold and drought-induced expression of blt4 genes nih.govnih.gov. Protein-protein interaction studies can reveal the partners with which BLT4 nsLTPs interact to exert their effects on membrane stability, lipid transfer, or wax formation ias.isnih.gov. Similarly, in Tetrahymena, systems biology can be used to identify the factors that regulate the cell-cycle-dependent transcription of BLT4 genes and the proteins that interact with BLT4 tubulin isotypes to influence microtubule assembly and function semanticscholar.orgplos.org.

Techniques such as co-expression analysis, protein interaction mapping (e.g., yeast two-hybrid, mass spectrometry), and computational modeling can be employed to build comprehensive networks centered around BLT4 proteins. These networks can help predict novel functions, identify key regulatory nodes, and provide a framework for understanding the complex biological processes influenced by BLT4 proteins. nih.govyoutube.com

Biotechnological Applications and Translational Potential of this compound Knowledge

Knowledge gained from studying BLT4 proteins holds potential for biotechnological applications. In agriculture, understanding the role of plant BLT4 nsLTPs in stress tolerance could lead to the development of crops with improved resilience to adverse environmental conditions like cold and drought ias.isnih.govnih.gov. Genetic engineering approaches aimed at modulating blt4 gene expression or enhancing this compound function could contribute to developing more robust and sustainable agricultural practices. openaccessjournals.comnautilus.bio

While the direct biotechnological applications of Tetrahymena BLT4 tubulin isotypes may be less immediately apparent for human benefit, understanding their unique properties could inform research into microtubule dynamics and function, which is relevant to areas like cell division and intracellular transport. This fundamental knowledge could indirectly contribute to the development of tools or therapies targeting microtubule-related processes.

If the BLT4 receptor frontiersin.org is further characterized, it could represent a potential therapeutic target for inflammatory diseases. Molecules that modulate the activity of this receptor could have translational potential in treating conditions where Leukotriene B4 signaling is implicated. nih.gov

The use of computational methods and molecular modeling techniques in protein design abyntek.com could potentially be applied to engineer modified versions of BLT4 proteins with enhanced or altered functions for specific biotechnological purposes.

Emerging Research Questions and Methodological Advancements in this compound Studies

Several emerging research questions and methodological advancements are poised to drive future this compound studies. For plant BLT4 nsLTPs, key questions include: What are the specific lipid substrates of different BLT4 isoforms? How do they interact with cell membranes and other cellular components at a molecular level? Can their stress-tolerance functions be effectively engineered into commercially important crops? Advanced techniques like high-resolution microscopy, in vivo lipid imaging, and targeted gene editing (e.g., CRISPR-Cas9) will be crucial in addressing these questions.

For Tetrahymena BLT4 tubulin, future research will likely focus on: How do the unique sequence features of BLT4 influence microtubule assembly kinetics and stability? What are the specific motor proteins and MAPs that interact with BLT4-containing microtubules? How does the differential incorporation of BLT4 into distinct microtubule arrays contribute to specific cellular processes like nuclear division? Methodological advancements in live-cell imaging of microtubule dynamics, cryo-electron microscopy for high-resolution structural analysis of BLT4-containing microtubules, and genetic manipulation techniques in Tetrahymena will be essential. researchgate.net

Across different this compound contexts, the increasing power of proteomics nautilus.bio and single-cell analysis technologies will allow for the investigation of this compound expression, localization, and post-translational modifications at an unprecedented resolution. Computational biology and artificial intelligence are also expected to play a significant role in predicting protein structure and function, analyzing large-scale biological datasets, and modeling complex regulatory networks involving BLT4 proteins. biorxiv.orgyoutube.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the structural motifs of BLT4 protein?

  • Methodological Answer : Begin with cDNA cloning and sequencing to resolve discrepancies in gene annotations (e.g., intron/exon boundaries). Use tools like ClustalW for sequence alignment to compare BLT4 with canonical β-tubulins (e.g., BTU2). Structural modeling software such as MODELLER can predict tertiary structures based on mammalian β-tubulin templates . Validate predictions via mutagenesis and functional assays (e.g., microtubule polymerization assays).

Q. How can researchers design assays to quantify BLT4 expression levels in Tetrahymena thermophila?

  • Methodological Answer : Use RT-qPCR with primers designed from the T. thermophila genome database (TGD). Normalize expression data to housekeeping genes and correlate with cell-cycle stages using synchronized cultures. For protein quantification, employ Western blotting with isoform-specific antibodies. Cross-validate results with transcriptional data from the Tetrahymena Gene Expression Database (TGED) .

Q. What are the best practices for ensuring reproducibility in BLT4 functional studies?

  • Methodological Answer : Standardize growth conditions (e.g., temperature, nutrient availability) and genetic backgrounds (e.g., knockout/knockdown strains). Include internal controls (e.g., GFP-tagged tubulin reporters) to monitor microtubule dynamics. Document experimental parameters (e.g., primer sequences, antibody dilutions) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can CRISPR/Cas9 be optimized to study BLT4 knockout phenotypes without compensatory effects from other β-tubulin isotypes?

  • Methodological Answer : Design sgRNAs targeting regions unique to BLT4 (e.g., the unspliced 63-nucleotide sequence). Use dual-selection markers (e.g., paromomycin resistance) for stable transformants. Phenotypic analysis should include high-resolution microscopy to assess microtubule defects and RNA-seq to monitor compensatory upregulation of other BLTs. Validate specificity via rescue experiments with wild-type BLT4 .

Q. What strategies resolve contradictions in BLT4’s role in microtubule dynamics across different experimental models?

  • Methodological Answer : Conduct comparative studies using isogenic strains under identical conditions. Employ quantitative live-cell imaging to measure polymerization rates. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. If discrepancies persist, re-examine sequence annotations (e.g., confirm cDNA vs. genomic DNA) and validate antibody specificity via peptide-blocking assays .

Q. How should researchers integrate multi-omics data to map BLT4’s interaction networks in Tetrahymena?

  • Methodological Answer : Combine transcriptomic (TGED), proteomic (co-immunoprecipitation/MS), and structural (cryo-EM) datasets. Use bioinformatics tools like STRING-DB to predict interaction partners. Validate hypotheses via crosslinking-MS and genetic epistasis experiments. Address noise by filtering low-confidence interactions (e.g., those with <2 unique peptides) .

Q. What experimental designs mitigate batch-to-batch variability in BLT4 recombinant protein production?

  • Methodological Answer : Use codon-optimized expression vectors in standardized host systems (e.g., E. coli BL21). Implement stringent quality controls: SDS-PAGE for purity, MALDI-TOF for mass verification, and endotoxin testing. For functional consistency, validate recombinant BLT4 via in vitro microtubule assembly assays across multiple batches .

Methodological Resources

  • Sequence Analysis : TGD (http://www.ciliate.org ) and MODELLER for structural predictions .
  • Expression Profiling : TGED (http://tged.ihb.ac.cn ) for cell-cycle-dependent transcription data .
  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting and supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.